1-(4-chloropyridin-2-yl)-4-(1H-imidazol-2-ylsulfonyl)piperazine
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Overview
Description
- The chloropyridine moiety can be introduced via a coupling reaction, such as a Suzuki coupling, where a chloropyridine boronic acid derivative reacts with a halogenated piperazine intermediate in the presence of a palladium catalyst.
Attachment of the Imidazolylsulfonyl Group:
- The imidazolylsulfonyl group is typically introduced through a sulfonylation reaction. This involves reacting the piperazine intermediate with an imidazole sulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloropyridin-2-yl)-4-(1H-imidazol-2-ylsulfonyl)piperazine typically involves multi-step organic reactions. One common method includes:
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Formation of the Piperazine Core:
- Starting with piperazine, the core structure is often prepared through nucleophilic substitution reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloropyridin-2-yl)-4-(1H-imidazol-2-ylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloropyridine and imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
1-(4-Chloropyridin-2-yl)-4-(1H-imidazol-2-ylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Investigated for its anti-inflammatory properties and potential use in treating conditions like arthritis.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chloropyridin-2-yl)-4-(1H-imidazol-2-ylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its pharmacological effects. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways in human cells.
Comparison with Similar Compounds
1-(4-Chloropyridin-2-yl)-4-(1H-imidazol-2-yl)piperazine: Lacks the sulfonyl group, which may reduce its potency or alter its pharmacological profile.
1-(4-Chloropyridin-2-yl)-4-(1H-imidazol-2-ylsulfonyl)benzene: Substitutes the piperazine ring with a benzene ring, potentially changing its biological activity.
Uniqueness: 1-(4-Chloropyridin-2-yl)-4-(1H-imidazol-2-ylsulfonyl)piperazine is unique due to the presence of both the chloropyridine and imidazolylsulfonyl groups, which confer specific chemical and biological properties. These groups enhance its ability to interact with various molecular targets, making it a versatile compound in scientific research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(4-chloropyridin-2-yl)-4-(1H-imidazol-2-ylsulfonyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O2S/c13-10-1-2-14-11(9-10)17-5-7-18(8-6-17)21(19,20)12-15-3-4-16-12/h1-4,9H,5-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJDCUOWCDOMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=C2)Cl)S(=O)(=O)C3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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